molecular formula C17H24ClN3O2 B2951578 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea CAS No. 2415456-55-0

1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea

Cat. No. B2951578
CAS RN: 2415456-55-0
M. Wt: 337.85
InChI Key: BGQNDMSPWYIDBZ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and pathways that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antiviral and antibacterial properties. In addition, it has been studied for its potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea in lab experiments is its potential as a treatment for various diseases. It has been shown to have promising results in cancer research, neuroscience, and infectious diseases. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea. One direction is to further study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to optimize its use in cancer research by studying its mechanism of action and identifying potential targets for treatment. Additionally, further studies can be conducted to explore its potential as an antiviral and antibacterial agent.

Synthesis Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is a multi-step process that involves the reaction of several reagents. The synthesis starts with the reaction of 4-chlorobenzylamine and 1-(oxan-4-yl)pyrrolidine-3-carboxylic acid to form the corresponding amide. The amide is then converted to the corresponding urea derivative by reacting with phosgene and then with ammonia. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been studied for its potential applications in various scientific research fields. It has shown promising results in the areas of cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, it has been shown to have antiviral and antibacterial properties.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c18-14-3-1-13(2-4-14)11-19-17(22)20-15-5-8-21(12-15)16-6-9-23-10-7-16/h1-4,15-16H,5-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQNDMSPWYIDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea

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